(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIYOBWYVHEJY-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The key steps might include:
Formation of Benzothiazole Intermediate: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Preparation of Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The benzothiazole and piperazine intermediates are then coupled under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like DMF (dimethylformamide).
Final Condensation: The final step involves the condensation of the coupled intermediate with a phenylprop-2-en-1-one derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety, converting it to a single bond and forming a saturated ketone.
Substitution: The benzothiazole and piperazine rings may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones.
Scientific Research Applications
Antinociceptive Effects
Recent studies have indicated that benzothiazole derivatives exhibit antinociceptive properties, which are essential for pain management. The compound has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain pathways. Dual inhibition of these enzymes can lead to enhanced analgesic effects while minimizing side effects associated with traditional pain medications .
Anticancer Potential
The compound has shown promise in cancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, suggesting that this compound could serve as a lead in developing new anticancer agents .
Neuroprotective Properties
Given the structural similarities with known neuroprotective agents, research has focused on the potential of this compound to protect neuronal cells from damage. It may exert protective effects against oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Pain Management
In a controlled animal study, the administration of this compound resulted in significant reductions in pain responses compared to untreated groups. The dual inhibition mechanism was highlighted as a crucial factor in achieving these results without the adverse effects commonly associated with opioid analgesics .
Case Study 2: Cancer Cell Lines
In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound led to increased apoptosis rates, correlating with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests a viable pathway for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Structural Insights :
- Benzothiazole vs. Benzoxazole : The target compound’s 6-methyl-1,3-benzothiazole group (electron-rich sulfur atom) may improve redox activity compared to benzoxazole (oxygen atom), which is more polar but less lipophilic .
- Piperazine Modifications : Piperazine derivatives with aromatic substituents (e.g., bis(4-methoxyphenyl)methyl in ) enhance conformational rigidity and receptor affinity compared to unsubstituted piperazines.
- Propen-1-one Variations : The phenyl group at C3 in the target compound balances hydrophobicity, while analogues with chlorophenyl () or nitrophenyl () groups introduce electron-withdrawing effects, altering electronic distribution and binding kinetics.
Biological Activity
The compound (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Benzothiazole Core : Provides a scaffold for biological activity.
- Piperazine Ring : Enhances solubility and bioavailability.
- Phenyl Propene Moiety : Contributes to its reactivity and interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacteria and fungi. For instance:
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | Bacteria | 50 μg/mL |
| 10f | Fungi | 15.62 μg/mL |
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer potential across several human cancer cell lines. Notably:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SK-Hep-1 (Liver) | 12.5 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 8.9 | Inhibition of cell proliferation |
| NUGC-3 (Gastric) | 10.4 | Disruption of cell cycle |
The anticancer activity is attributed to its ability to inhibit specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammation:
| Compound | COX-II Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | >4.24 |
| Celecoxib | 0.78 | 9.51 |
This selectivity suggests potential therapeutic applications in treating inflammatory diseases with reduced side effects compared to non-selective COX inhibitors .
The mechanisms through which (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-y]-3-phenylprop-2-en-1-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with specific receptors, modulating signaling cascades that affect cell function.
- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through various pathways.
Q & A
Q. What synthetic strategies are effective for preparing (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, and what are the critical reaction steps?
Answer: The synthesis of this compound likely involves:
- Piperazine functionalization : Coupling 6-methyl-1,3-benzothiazole-2-amine with piperazine via nucleophilic substitution or Buchwald–Hartwig amination to form the 4-(6-methylbenzothiazol-2-yl)piperazine intermediate .
- Chalcone formation : The enone (prop-2-en-1-one) moiety can be introduced via Claisen-Schmidt condensation between an acetylated piperazine derivative and benzaldehyde. Stereoselective control (E/Z isomerism) requires base catalysis (e.g., NaOH) and solvent optimization (e.g., ethanol) to favor the (2E) configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating the pure (E)-isomer .
Q. Key data :
| Step | Reaction Type | Yield Range | Key Conditions |
|---|---|---|---|
| Piperazine functionalization | Nucleophilic substitution | 50–65% | DMF, 80°C, 12h |
| Chalcone condensation | Claisen-Schmidt | 40–55% | NaOH/EtOH, reflux |
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
Answer:
- 1H/13C NMR :
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) validates the planar geometry of the enone and piperazine-benzothiazole dihedral angles (typically 10–20°) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₀N₃OS: 362.1291; observed: 362.1289) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?
Answer:
Q. What experimental design considerations are critical to address contradictions in solubility and stability data for this compound?
Answer:
- Solubility conflicts :
- Stability optimization :
Q. Example stability data :
| Condition | % Remaining (24h) | Major Degradant |
|---|---|---|
| PBS, 37°C | 62% | Hydrolyzed enone |
| DMSO, -20°C | 98% | None detected |
Q. How can computational methods resolve discrepancies in molecular docking predictions versus experimental binding affinities?
Answer:
- Force field adjustment : Use polarized docking (e.g., AMBER ff19SB) to better model piperazine flexibility and benzothiazole π-stacking .
- Solvent effects : Include explicit water molecules in MD simulations (e.g., 100ns NPT ensemble) to account for hydrophobic interactions .
- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB 3POZ) and adjust scoring functions (e.g., Glide SP vs. XP) .
Q. What strategies improve the reproducibility of biological assays involving this compound?
Answer:
- Compound handling :
- Assay controls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
